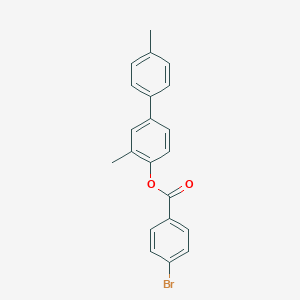
3,4'-dimethylbiphenyl-4-yl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with methyl groups attached to the 3 and 4’ positions and a bromobenzoate group attached to the 4 position. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate typically involves a multi-step process. One common method includes the bromination of 4-bromobenzoic acid followed by esterification with 3,4’-dimethyl[1,1’-biphenyl]-4-ol. The reaction conditions often involve the use of a catalyst such as dichlorohydantoin and a solvent like methanol, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Hydrolysis: Formation of 4-bromobenzoic acid and 3,4’-dimethyl[1,1’-biphenyl]-4-ol.
Wissenschaftliche Forschungsanwendungen
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate is used in various scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate involves its interaction with specific molecular targets. The bromobenzoate group can participate in electrophilic aromatic substitution reactions, while the biphenyl structure provides a rigid framework that can interact with various biological macromolecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4’-Dimethyl[1,1’-biphenyl]
- 4-Bromobenzoic Acid
- 3,4’-Dimethyl[1,1’-biphenyl]-4-ol
Uniqueness
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate is unique due to the combination of the biphenyl structure with the bromobenzoate group. This combination imparts specific chemical reactivity and biological activity that is not observed in the individual components. The presence of the bromine atom allows for further functionalization, making it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C21H17BrO2 |
|---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
[2-methyl-4-(4-methylphenyl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H17BrO2/c1-14-3-5-16(6-4-14)18-9-12-20(15(2)13-18)24-21(23)17-7-10-19(22)11-8-17/h3-13H,1-2H3 |
InChI-Schlüssel |
LRDAAOSIEBAWDH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(3-Methylbenzoyl)oxy]phenoxy}phenyl 3-methylbenzoate](/img/structure/B340095.png)

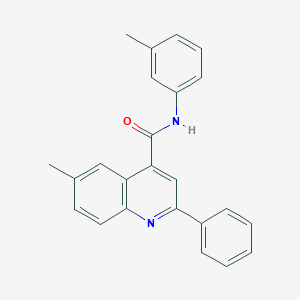
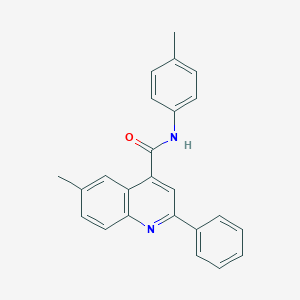
![N-[4-(3-{4-[(3,4-dimethoxybenzoyl)amino]phenoxy}phenoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B340100.png)
![7-{[3-(Trifluoromethyl)anilino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B340101.png)
![7-[(2-Chlorophenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid](/img/structure/B340104.png)
![1,8-Dibromo-17-(4-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B340106.png)
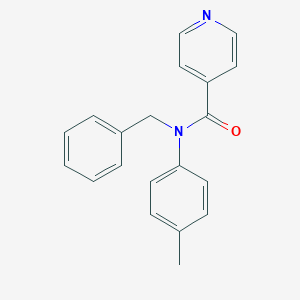

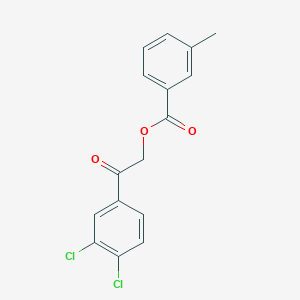
![7-[(4-Methylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B340116.png)

![4-[4-(Isobutoxycarbonyl)anilino]-4-oxobutanoic acid](/img/structure/B340120.png)
